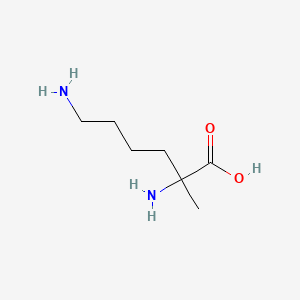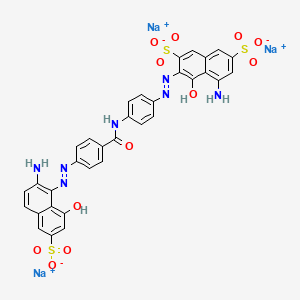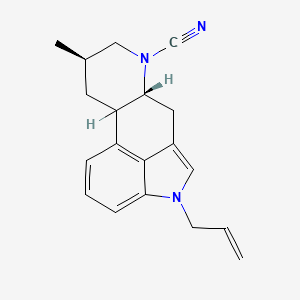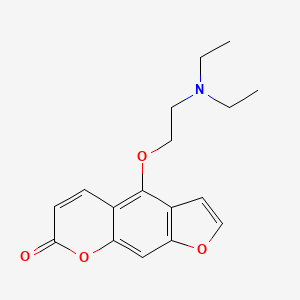
1-(2-Chloroethyl)-3-(2-propylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(2-propylphenyl)urea is a synthetic organic compound characterized by the presence of a chloroethyl group and a propylphenyl group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(2-propylphenyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2-propylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)-3-(2-propylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the urea backbone.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 1-(2-aminoethyl)-3-(2-propylphenyl)urea, while oxidation with potassium permanganate can produce this compound oxide.
科学的研究の応用
1-(2-Chloroethyl)-3-(2-propylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell viability and morphology.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(2-propylphenyl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
1-(2-Chloroethyl)-3-(2-propylphenyl)urea can be compared with other similar compounds, such as:
Tris(2-chloroethyl)phosphate (TCEP): Both compounds contain chloroethyl groups, but TCEP is primarily used as a flame retardant, while this compound has broader applications in chemistry and biology.
Tris(1-chloro-2-propyl)phosphate (TCPP): Similar to TCEP, TCPP is used as a flame retardant. it differs in its chemical structure and specific applications compared to this compound.
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea: This compound is structurally similar but contains a chlorophenyl group instead of a propylphenyl group, leading to differences in its chemical properties and applications.
特性
CAS番号 |
102433-65-8 |
|---|---|
分子式 |
C12H17ClN2O |
分子量 |
240.73 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(2-propylphenyl)urea |
InChI |
InChI=1S/C12H17ClN2O/c1-2-5-10-6-3-4-7-11(10)15-12(16)14-9-8-13/h3-4,6-7H,2,5,8-9H2,1H3,(H2,14,15,16) |
InChIキー |
MTIQUCZZTOTSGP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=CC=C1NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















